molecular formula C13H11NO3S B2370177 4-(5-Methylthiophene-2-carboxamido)benzoic acid CAS No. 219708-08-4

4-(5-Methylthiophene-2-carboxamido)benzoic acid

Cat. No.: B2370177
CAS No.: 219708-08-4
M. Wt: 261.3
InChI Key: RBRIXXUEGIZNPZ-UHFFFAOYSA-N
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Description

4-(5-Methylthiophene-2-carboxamido)benzoic acid is an organic compound that features a benzoic acid moiety linked to a thiophene ring via an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylthiophene-2-carboxamido)benzoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 5-methylthiophene-2-carbonyl chloride and 4-aminobenzoic acid in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylthiophene-2-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4-(5-Methylthiophene-2-carboxamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophene-2-carboxamido)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid
  • 4-{[(5-Methylthiophen-2-yl)carbonyl]amino}pyridine

Uniqueness

4-(5-Methylthiophene-2-carboxamido)benzoic acid is unique due to the presence of both a thiophene ring and a benzoic acid moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and materials science.

Properties

IUPAC Name

4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-2-7-11(18-8)12(15)14-10-5-3-9(4-6-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRIXXUEGIZNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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